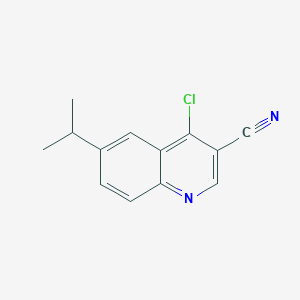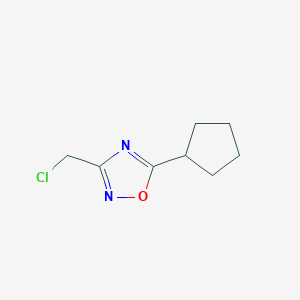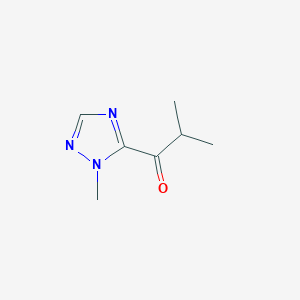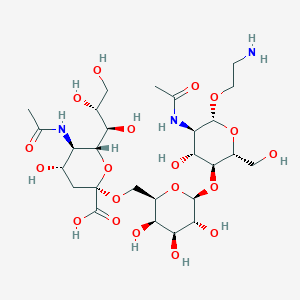
4-Methoxy-1H-indole-3-carbonitrile
Übersicht
Beschreibung
4-Methoxy-1H-indole-3-carbonitrile is a member of indoles . It has a molecular formula of C10H8N2O .
Synthesis Analysis
Key steps in the synthesis of this compound include a Sonogashira coupling and a CuI-mediated indole formation . The Structure-activity relationship (SAR) analysis showed that substituting of an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were critical for PAK1 inhibitory activity and selectivity .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
N-arylsulfonyl-3-acetylindole derivative was prepared and evaluated as HIV-1 inhibitors analogs . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Physical And Chemical Properties Analysis
This compound has a molecular weight of 147.1739 . More information about its physical and chemical properties can be found on ChemicalBook .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivatives
4-Methoxy-1H-indole-3-carbonitrile is a compound with potential in various synthetic applications. A notable example includes the work by Thirumurugan and Perumal (2009) who developed a protocol for efficiently preparing derivatives of this compound, such as 2-(1H-Indol-3-yl)-6-methoxy-4-aryl pyridine-3,5-dicarbonitrile, using a one-pot multi-component reaction. This method is significant for its high yields, short reaction times, and broad substrate scope, making it a valuable strategy in synthetic chemistry (Thirumurugan & Perumal, 2009).
Applications in Drug Synthesis and Imaging
In the field of pharmaceutical research, Adams, Press, and Degan (1991) described a process for synthesizing 4-hydroxy-1H-indole-2-carbonitrile, which is closely related to this compound. This compound was prepared using a unique azide decomposition method, highlighting its potential use in drug development and synthesis (Adams, Press, & Degan, 1991). Additionally, Gao et al. (2010) explored the synthesis of carbon-11-labeled 4-aryl-4H-chromenes, derivatives of this compound, for use as PET agents in cancer imaging. This research is indicative of the compound's potential in diagnostic imaging and cancer research (Gao et al., 2010).
Chemical Reactivity and Interaction Studies
The chemical reactivity of indole compounds, including those similar to this compound, has been a subject of study. For instance, Lakhdar et al. (2006) investigated the kinetics of coupling reactions involving various indole structures, providing insights into their nucleophilic reactivities. Such studies are crucial for understanding the chemical behavior of indole derivatives in various synthetic applications (Lakhdar et al., 2006).
Supramolecular Chemistry
The compound has also been explored in the context of supramolecular chemistry. Low et al. (2007) studied the supramolecular aggregation of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating the potential of indole-carbonitrile derivatives in forming complex molecular structures through hydrogen bonding and π-π interactions. This research contributes to our understanding of the structural and interaction properties of indole derivatives in the realm of crystallography and material science (Low et al., 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Methoxy-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
4-Methoxy-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in viral replication . Additionally, this compound can bind to multiple receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated cytotoxic effects against various human cancer cell lines . This compound can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit viral enzymes, thereby preventing viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Indole derivatives, including this compound, have shown varying degrees of stability under different experimental conditions . Over time, this compound may undergo degradation, leading to changes in its biological activity and efficacy . Long-term studies have also revealed potential effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been investigated in animal models. These studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, indole derivatives, including this compound, have demonstrated cytotoxicity at high concentrations, affecting cell viability and function . Threshold effects have also been observed, indicating specific dosage ranges where the compound exerts its optimal biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives, including this compound, can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Indole derivatives, including this compound, have been shown to accumulate in certain tissues, affecting their localization and concentration . These factors can influence the compound’s therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Indole derivatives, including this compound, have been observed to localize in the nucleus, cytoplasm, and other subcellular structures, influencing their interactions with biomolecules and cellular processes .
Eigenschaften
IUPAC Name |
4-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQKEAUKMZGVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652996 | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889942-79-4 | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889942-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)



![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)




![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)
